molecular formula C7H12ClNO2 B13940705 2-Acetyl-2-chloropentanamide CAS No. 857976-30-8

2-Acetyl-2-chloropentanamide

Cat. No.: B13940705
CAS No.: 857976-30-8
M. Wt: 177.63 g/mol
InChI Key: OUNCSBUWYXVQCO-UHFFFAOYSA-N
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Description

2-Acetyl-2-chloropentanamide is an organic compound with a unique structure that includes both an acetyl group and a chlorinated amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-2-chloropentanamide typically involves the reaction of 2-chloropentanoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

2-chloropentanoyl chloride+acetic anhydrideThis compound\text{2-chloropentanoyl chloride} + \text{acetic anhydride} \rightarrow \text{this compound} 2-chloropentanoyl chloride+acetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-chloropentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-2-chloropentanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Acetyl-2-chloropentanamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The chlorine atom can facilitate the formation of covalent bonds with nucleophilic sites in biological molecules, potentially leading to alterations in their function .

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-2-chloroacetanilide: Similar structure but with an aniline moiety.

    2-Acetyl-2-chlorobutanamide: Similar but with a shorter carbon chain.

    2-Acetyl-2-chloropropanamide: Even shorter carbon chain

Uniqueness

2-Acetyl-2-chloropentanamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and potential therapeutic applications .

Properties

CAS No.

857976-30-8

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

2-acetyl-2-chloropentanamide

InChI

InChI=1S/C7H12ClNO2/c1-3-4-7(8,5(2)10)6(9)11/h3-4H2,1-2H3,(H2,9,11)

InChI Key

OUNCSBUWYXVQCO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C)(C(=O)N)Cl

Origin of Product

United States

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